molecular formula C25H28ClNO6 B12160157 (4E)-N-(3-chloro-4-methoxyphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-(3-chloro-4-methoxyphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B12160157
M. Wt: 473.9 g/mol
InChI Key: NCOWQTLFGMJBSC-MKMNVTDBSA-N
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Description

“(4E)-N-(3-chloro-4-methoxyphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide” is a complex organic compound with a fascinating structure. Let’s break it down:

  • The compound belongs to the class of amides, characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom.
  • Its chemical formula is C26H29ClNO6.
  • The compound contains a benzofuran ring, which imparts unique properties.

Preparation Methods

Synthetic Routes::

    Synthesis via Claisen-Schmidt Condensation:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, converting the enamide functionality to an amide or other functional groups.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chloro substituent can participate in substitution reactions.

    Enzymatic Reactions: Enzymes may catalyze specific transformations.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) in suitable solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Nucleophilic substitution reactions using bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products::
  • Oxidation: Formation of the corresponding amide.
  • Reduction: Formation of the alcohol derivative.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a synthetic intermediate in the preparation of other compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Research on its pharmacological properties and potential therapeutic applications.

    Industry: May serve as a building block for drug development or materials synthesis.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets.
  • It may interact with cellular receptors, enzymes, or other biomolecules.
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Uniqueness: The combination of benzofuran, enamide, and chloro substituent makes this compound distinctive.

    Similar Compounds: Other benzofuran derivatives, enamide-containing compounds, and analogs.

Properties

Molecular Formula

C25H28ClNO6

Molecular Weight

473.9 g/mol

IUPAC Name

(E)-N-(3-chloro-4-methoxyphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C25H28ClNO6/c1-14(7-11-21(28)27-16-8-10-20(30-3)19(26)12-16)6-9-17-23(31-4)15(2)18-13-33-25(29)22(18)24(17)32-5/h6,8,10,12H,7,9,11,13H2,1-5H3,(H,27,28)/b14-6+

InChI Key

NCOWQTLFGMJBSC-MKMNVTDBSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC(=C(C=C3)OC)Cl)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC(=C(C=C3)OC)Cl)OC

Origin of Product

United States

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